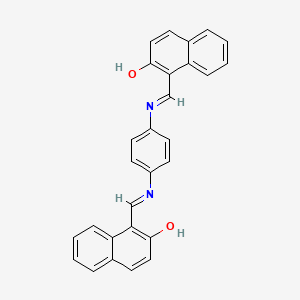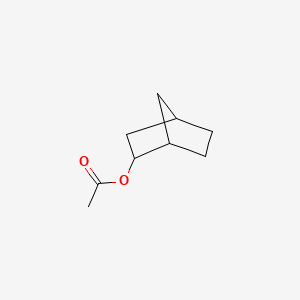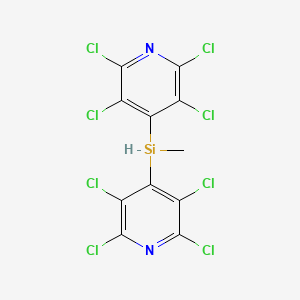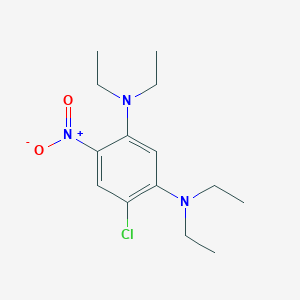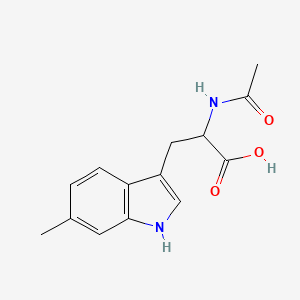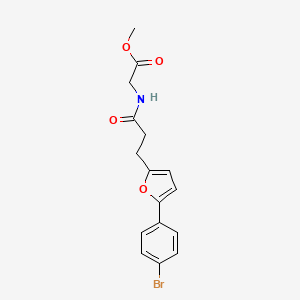
Urea, N,N-dibutyl-N'-(2,3-dimethylphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, N,N-dibutyl-N’-(2,3-dimethylphenyl)- is a chemical compound that belongs to the class of N-substituted ureas. These compounds are characterized by the presence of a urea functional group, where one or both of the nitrogen atoms are substituted with alkyl or aryl groups. This particular compound features two butyl groups and a 2,3-dimethylphenyl group attached to the nitrogen atoms of the urea moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-substituted ureas, including Urea, N,N-dibutyl-N’-(2,3-dimethylphenyl)-, can be achieved through various methods. One common approach involves the nucleophilic addition of amines to isocyanates. For instance, the reaction of dibutylamine with 2,3-dimethylphenyl isocyanate in an appropriate solvent can yield the desired product . This method is advantageous due to its simplicity and efficiency.
Industrial Production Methods
Industrial production of N-substituted ureas often involves the use of phosgene or its derivatives. The reaction of phosgene with the corresponding amine can produce the desired urea derivative. due to the toxic nature of phosgene, alternative methods such as the use of carbamoyl chlorides or isocyanates are preferred .
化学反应分析
Types of Reactions
Urea, N,N-dibutyl-N’-(2,3-dimethylphenyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the urea derivative into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitroso or nitro compounds, while reduction can produce amines .
科学研究应用
Urea, N,N-dibutyl-N’-(2,3-dimethylphenyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein interactions.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of Urea, N,N-dibutyl-N’-(2,3-dimethylphenyl)- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins or enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Urea, N,N-dibutyl-N’-phenyl-: Similar structure but lacks the dimethyl groups on the phenyl ring.
Thiourea, N,N’-dibutyl-: Contains a sulfur atom instead of an oxygen atom in the urea moiety.
1,1-Dibutyl-3-(3,4-dimethylphenyl)urea: Similar structure but with different substitution pattern on the phenyl ring.
Uniqueness
Urea, N,N-dibutyl-N’-(2,3-dimethylphenyl)- is unique due to the presence of the 2,3-dimethylphenyl group, which can influence its chemical reactivity and biological activity. This specific substitution pattern can lead to different interactions with molecular targets compared to other similar compounds.
属性
CAS 编号 |
86781-19-3 |
|---|---|
分子式 |
C17H28N2O |
分子量 |
276.4 g/mol |
IUPAC 名称 |
1,1-dibutyl-3-(2,3-dimethylphenyl)urea |
InChI |
InChI=1S/C17H28N2O/c1-5-7-12-19(13-8-6-2)17(20)18-16-11-9-10-14(3)15(16)4/h9-11H,5-8,12-13H2,1-4H3,(H,18,20) |
InChI 键 |
UDLKXNXWTYTJQQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CCCC)C(=O)NC1=CC=CC(=C1C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


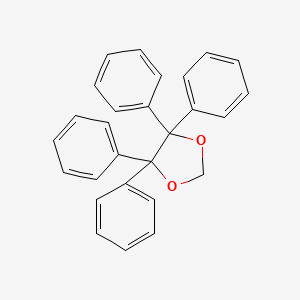
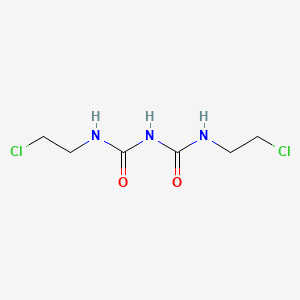

![2-(5-Bromo-2-methoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B11953119.png)
